N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyrimidin-1-yl group, which is a type of heterocyclic compound . These types of compounds are often found in many pharmaceuticals and exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazolo[3,4-d]pyrimidin-1-yl group would form a bicyclic structure, and the 4-fluorobenzyl and 1-naphthamide groups would add additional complexity .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of the fluorobenzyl group could potentially increase the compound’s lipophilicity, affecting its solubility and permeability .Scientific Research Applications
Synthesis Techniques and Derivatives
A significant aspect of the research on N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide and its analogues focuses on novel synthesis methods. For instance, diverse heterocyclic compounds, including those with pyrimido[4,5-b][1,6]naphthyridine and benzo[b][1,6]naphthyridine structures, have been successfully synthesized using microwave irradiation. This approach offers advantages such as a shorter synthetic route, operational simplicity, and increased safety for fast, small-scale synthesis aimed at biomedical screening (Han et al., 2009). Similarly, the synthesis of fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl highlights the potential for creating herbicidal compounds (Morimoto et al., 1990).
Pharmacological Evaluations
Research into the pharmacological properties of compounds related to this compound includes studies on their potential as anticancer, anti-inflammatory, and analgesic agents. For example, some novel pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown significant anti-inflammatory and antinociceptive activities in preclinical models, indicating their potential for therapeutic use (Alam et al., 2010). Furthermore, imidazolyl acetic acid derivatives related to this chemical structure have been synthesized and evaluated for their anti-inflammatory and analgesic activities, offering insights into the design of new therapeutic agents (Khalifa & Abdelbaky, 2008).
Anticonvulsant and Antidepressant Activities
Compounds within the family of this compound have also been explored for their potential in treating neurological conditions. Research on pyrido[2,3-d]pyrimidine derivatives, for example, has highlighted their promising anticonvulsant and antidepressant activities, underscoring the potential of these compounds in neuropharmacology (Zhang et al., 2016).
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. The pyrazolo[3,4-d]pyrimidin-1-yl group is known to exhibit a wide range of pharmacological activities, so the compound could potentially act as an antihypertensive agent, a drug metabolite, or a vasodilator agent .
Properties
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O2/c26-19-10-8-17(9-11-19)15-30-16-28-23-22(25(30)33)14-29-31(23)13-12-27-24(32)21-7-3-5-18-4-1-2-6-20(18)21/h1-11,14,16H,12-13,15H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJORQGMQWLAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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